



Application Note: Structural Identification of Aureol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aureol	
Cat. No.:	B1238271	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural identification and characterization of **Aureol**, a naturally occurring coumestan, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive ¹H and ¹³C NMR data, along with a standardized experimental workflow for sample preparation and spectral acquisition. The provided protocols and data are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development for the unambiguous identification of **Aureol**.

Introduction

Aureol is a polycyclic aromatic compound belonging to the coumestan class of flavonoids.[1][2] [3] Coumestans are known for their potential biological activities, making their accurate identification crucial for further pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. [4][5][6] This application note outlines the use of ¹H and ¹³C NMR spectroscopy for the definitive identification of **Aureol**.

Data Presentation



The following table summarizes the ¹H and ¹³C NMR chemical shift data for **Aureol**, acquired in DMSO-d₆. The assignments are based on the standard IUPAC numbering for the coumestan skeleton.

Table 1: ¹H and ¹³C NMR Data for **Aureol** (in DMSO-d₆)

Atom No.	¹³ C Chemical Shift (δc) [ppm]	¹ H Chemical Shift (δH) [ppm]	Multiplicity	J (Hz)
1	113.8	6.85	d	2.3
2	158.3	-	-	-
3	98.8	6.34	d	2.3
4	156.4	-	-	-
4a	104.7	-	-	-
6	160.7	-	-	-
6a	112.5	-	-	-
7	122.3	7.82	d	8.6
8	114.9	6.95	dd	8.6, 2.4
9	155.8	-	-	-
10	102.1	6.88	d	2.4
10a	150.1	-	-	-
11a	104.2	-	-	-
11b	154.9	-	-	-

Note: NMR data can be influenced by solvent and concentration. This data is provided as a reference.

Experimental Protocols



Sample Preparation

A standardized protocol for sample preparation is critical for obtaining high-quality, reproducible NMR spectra.

Materials:

- Aureol sample (5-10 mg for ¹H, 10-20 mg for ¹³C)
- Deuterated dimethyl sulfoxide (DMSO-d₆), >99.8% D
- High-quality 5 mm NMR tubes
- Glass Pasteur pipettes and bulbs
- Small vials for dissolving the sample
- Kimwipes or filter plugs

Procedure:

- Weigh 5-10 mg of the purified **Aureol** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- Place a small, clean filter plug (e.g., a small piece of Kimwipe) into a Pasteur pipette.
- Filter the Aureol solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.



¹H NMR Acquisition Parameters:

• Spectrometer Frequency: 400 MHz

• Solvent: DMSO-d6

Pulse Sequence: zg30

• Number of Scans (NS): 16

Acquisition Time (AQ): 4.096 s

• Relaxation Delay (D1): 2.0 s

• Spectral Width (SW): 20 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters:

• Spectrometer Frequency: 100 MHz

Solvent: DMSO-d6

Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans (NS): 1024

Acquisition Time (AQ): 1.36 s

• Relaxation Delay (D1): 2.0 s

• Spectral Width (SW): 240 ppm

• Temperature: 298 K

Mandatory Visualizations Aureol Chemical Structure with Atom Numbering

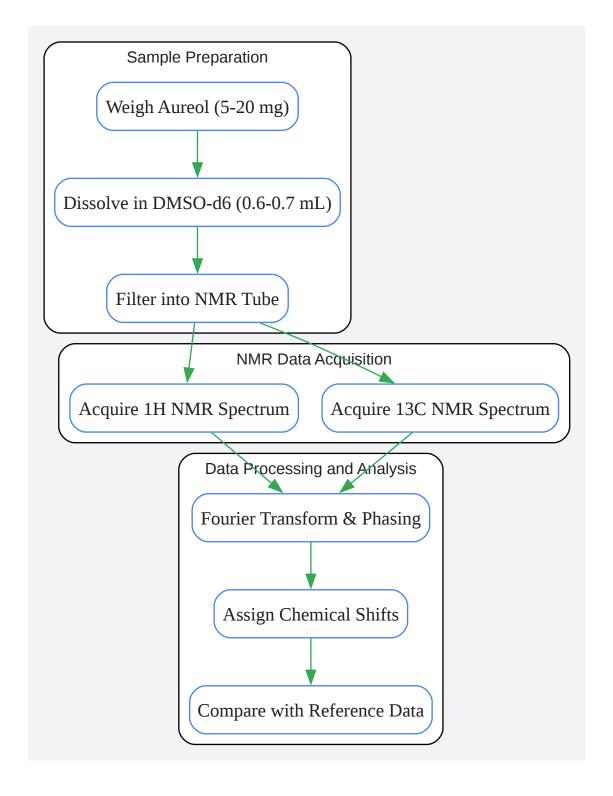


IUPAC Numbering

1: C 2: C-OH 3: C 4: C-OH 4a: C 6: C=O 6a: C 7: C 8: C 9: C-OH 10: C 10a: C 11a: C 11b: C

Aureol_img





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. Showing Compound Aureol (FDB017078) FooDB [foodb.ca]
- 3. Aureol | C15H8O6 | CID 5491648 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- To cite this document: BenchChem. [Application Note: Structural Identification of Aureol using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238271#using-nmr-spectroscopy-to-identify-aureol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com